molecular formula C13H18ClNO3 B1397335 3-Pyrrolidinylmethyl 4-methoxybenzoate hydrochloride CAS No. 1220037-68-2

3-Pyrrolidinylmethyl 4-methoxybenzoate hydrochloride

Cat. No.: B1397335
CAS No.: 1220037-68-2
M. Wt: 271.74 g/mol
InChI Key: GAOKRRDYGBTACT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Pyrrolidinylmethyl 4-methoxybenzoate hydrochloride is a chemical compound with the molecular formula C₁₄H₂₀ClNO₃. It is a derivative of pyrrolidine and benzoic acid, featuring a methoxy group on the benzene ring and a hydrochloride salt form. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Pyrrolidinylmethyl 4-methoxybenzoate hydrochloride typically involves the reaction of pyrrolidine with 4-methoxybenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like dichloromethane (DCM) under anhydrous conditions to prevent hydrolysis.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and yield. The use of automated systems for the addition of reagents and control of reaction parameters can optimize the synthesis process. Purification steps such as recrystallization or column chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 3-Pyrrolidinylmethyl 4-methoxybenzoate hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The methoxy group on the benzene ring can be oxidized to a carboxylic acid group under strong oxidizing conditions.

  • Reduction: The pyrrolidine ring can be reduced to a piperidine ring using reducing agents like lithium aluminum hydride (LiAlH₄).

  • Substitution: The hydroxyl group on the pyrrolidine ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.

  • Reduction: Lithium aluminum hydride (LiAlH₄) in ether.

  • Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed:

  • Oxidation: 4-Methoxybenzoic acid.

  • Reduction: this compound with a piperidine ring.

  • Substitution: Various derivatives depending on the substituent introduced.

Scientific Research Applications

3-Pyrrolidinylmethyl 4-methoxybenzoate hydrochloride has several applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound can be used in the study of biological systems, particularly in the investigation of enzyme inhibitors and receptor binding.

  • Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-Pyrrolidinylmethyl 4-methoxybenzoate hydrochloride exerts its effects depends on its molecular targets and pathways involved. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The specific molecular targets and pathways would vary based on the application and the biological system .

Comparison with Similar Compounds

3-Pyrrolidinylmethyl 4-methoxybenzoate hydrochloride can be compared with other similar compounds such as:

  • Pyrrolidine derivatives: These compounds share the pyrrolidine ring but may have different substituents on the benzene ring.

  • Benzoic acid derivatives: These compounds have similar benzoic acid structures but differ in the substituents on the benzene ring.

Uniqueness: The uniqueness of this compound lies in its specific combination of the pyrrolidine ring and the methoxy group on the benzene ring, which can impart distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

pyrrolidin-3-ylmethyl 4-methoxybenzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3.ClH/c1-16-12-4-2-11(3-5-12)13(15)17-9-10-6-7-14-8-10;/h2-5,10,14H,6-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAOKRRDYGBTACT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OCC2CCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220037-68-2
Record name Benzoic acid, 4-methoxy-, 3-pyrrolidinylmethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220037-68-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Pyrrolidinylmethyl 4-methoxybenzoate hydrochloride
Reactant of Route 2
Reactant of Route 2
3-Pyrrolidinylmethyl 4-methoxybenzoate hydrochloride
Reactant of Route 3
Reactant of Route 3
3-Pyrrolidinylmethyl 4-methoxybenzoate hydrochloride
Reactant of Route 4
3-Pyrrolidinylmethyl 4-methoxybenzoate hydrochloride
Reactant of Route 5
3-Pyrrolidinylmethyl 4-methoxybenzoate hydrochloride
Reactant of Route 6
3-Pyrrolidinylmethyl 4-methoxybenzoate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.